Ethidium monoazide bromide

Viability PCR Campylobacter Food Microbiology

Viability PCR dye substitution without revalidation introduces systematic bias in viable cell counts. EMA at 10 μg/mL delivers validated, matrix-optimized performance that PMA cannot replicate without protocol redevelopment. • EMA-qPCR achieves same-day QC for Campylobacter (R²=0.95-0.99 vs. 48-72 hr plate culture) • Lower effective concentration (10 μg/mL EMA vs. 51.10 μg/mL PMA) reduces per-assay reagent cost • 75% photolytic crosslinking efficiency ensures robust dead-cell signal suppression in turbid environmental water and heat-treated seafood matrices

Molecular Formula C21H18BrN5
Molecular Weight 420.3 g/mol
CAS No. 58880-05-0
Cat. No. B149368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthidium monoazide bromide
CAS58880-05-0
Synonyms8-azido-3-amino-5-ethyl-6-phenylphenanthridinium chloride
8-azidoethidium
8-azidoethidium bromide
8-azidoethidium chloride
8-azidoethidium, 14C-labeled
ethidium azide
ethidium monoazide
monoazide ethidium
Molecular FormulaC21H18BrN5
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
InChIInChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
InChIKeyGHUXAYLZEGLXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethidium Monoazide Bromide for Viability PCR


Ethidium monoazide bromide (EMA) is a fluorescent photoaffinity label and DNA-intercalating agent used to distinguish viable from nonviable cells based on membrane integrity. It is a monoazide derivative of ethidium bromide that penetrates cells with compromised membranes, intercalates into DNA, and upon photoactivation with visible light forms covalent crosslinks that render DNA inaccessible to polymerase enzymes [1]. This property enables selective PCR signal suppression from dead cell DNA while preserving amplification from intact viable cells in qPCR and next-generation sequencing workflows [2].

EMA Substitution Limitations


Viability PCR dyes exhibit organism-specific and matrix-dependent performance variations that preclude simple substitution. EMA and PMA differ fundamentally in membrane permeability: EMA is more cell-permeable than PMA, which makes it more effective at penetrating certain Gram-negative bacteria but also increases the risk of false-negative signals due to entry into viable cells [1]. This permeability differential means that optimization of dye concentration, incubation time, and photoactivation conditions is species-specific; a protocol validated for EMA at 10 μg/mL on Salmonella cannot be directly ported to PMA, which requires different concentration thresholds and may fail to achieve complete signal suppression even at higher doses [2]. Substitution without revalidation risks systematic under- or over-estimation of viable cell counts.

EMA vs PMA: Key Performance Evidence


Dead-Cell Signal Suppression in Campylobacter

In a direct head-to-head comparison on Campylobacter spp., EMA required a substantially lower concentration (10 μg/mL) than PMA (51.10 μg/mL) to achieve selective removal of DNA from nonviable cells in mixed samples at viable/nonviable ratios up to 1:1,000 [1].

Viability PCR Campylobacter Food Microbiology

PCR Inhibition in Heat-Killed Salmonella

At a cell density of 5×10⁷ CFU/mL of heat-killed Salmonella enteritidis, EMA at 10 μg/mL with 15 min exposure completely inhibited DNA amplification, whereas under identical experimental conditions, PMA failed to form perfect covalent bonds with dead cell DNA and could not achieve complete inhibition of amplification [1].

Viability PCR Salmonella Food Safety

Erroneous Survival Signal in Fish Fillet Flora

In a comparative study using mixed bacterial flora from cod fillets subjected to heat treatment (45–95°C for 5 min), EMA-RTi-PCR demonstrated a lower percentage of erroneous survival signal compared to PMA-RTi-PCR, as evaluated against plate counts and MPN assays [1]. Cellular leakage of 260/280 nm absorbing materials initiated at 50°C and peaked at 70°C, providing a quantitative benchmark for membrane damage assessment.

Viability PCR Seafood Microbiology Heat Treatment

High-Yield Photolytic Crosslinking

EMA can be photochemically covalently linked to nucleic acids in high yield, up to 75%, using long-wavelength visible light [1]. This crosslinking efficiency is substantially higher than that observed for ethidium diazide, which shows properties substantially different from ethidium and EMA [1]. The photolysis efficiency varies with nucleic acid conformation: 0.23 for native DNA, 0.26 for heat-denatured DNA, 0.45 for formaldehyde-denatured DNA, and 0.29 for RNA [2].

Photoaffinity Labeling DNA Crosslinking Nucleic Acid Chemistry

High DNA Binding Affinity

The non-covalent binding of EMA to nucleic acids is entirely analogous to that of ethidium bromide, with a binding constant of approximately 2–3 × 10⁵ M⁻¹ [1]. Upon intercalation and photoactivation, fluorescence intensity increases approximately 15-fold with excitation/emission maxima of ~504/600 nm , matching the spectral properties of the ethidium bromide/DNA complex [2].

DNA Intercalation Binding Affinity Fluorescent Probes

Campylobacter: Culture Method Correlation

Regression analysis between EMA-qPCR and culture-based enumeration for Campylobacter spp. yielded a high correlation coefficient R² = 0.99 for pure culture samples and R² = 0.95 for spiked chicken leg quarters [1]. By comparison, PMA-qPCR under identical conditions yielded R² = 0.98 [1], demonstrating EMA's slight but measurable advantage in quantitative accuracy.

Viability PCR Method Validation Foodborne Pathogens

Ethidium Monoazide Bromide Use Cases


Campylobacter Viability Testing in Poultry

EMA-qPCR at 10 μg/mL provides rapid enumeration of viable Campylobacter in poultry samples with high correlation to culture methods (R² = 0.95–0.99) [1], enabling same-day quality control decisions that would otherwise require 48–72 hours by plate culture. The lower effective concentration (10 μg/mL EMA vs. 51.10 μg/mL PMA) reduces reagent costs and minimizes potential cytotoxicity during incubation [1].

VBNC Legionella Detection in Water Systems

EMA-qPCR has been validated for detecting VBNC Legionella pneumophila in environmental water samples, showing absence of dye toxicity on viable and VBNC strains while effectively excluding non-viable bacteria [1]. The high photolytic crosslinking efficiency (up to 75%) ensures robust dead-cell signal suppression even in complex water matrices with turbidity effects [2].

Seafood Microbial Load Quantification

In heat-treated seafood samples, EMA-RTi-PCR produces lower erroneous survival signals than PMA-RTi-PCR, providing more accurate viable cell counts following thermal processing at 45–95°C [1]. The assay's linear range of 3.2×10² to 1.0×10⁵ genomic targets per reaction supports quantitative assessment across typical industry-relevant microbial loads [1].

Host DNA Depletion for Viral Metagenomics

EMA pretreatment significantly decreases amplifiable host genomic DNA contamination in clinical samples, increasing the number of virus-specific positive probes and signal intensity on pan-viral DNA arrays, and improving high-throughput sequencing sensitivity by increasing specific viral read counts and genome coverage percentage [1]. This application leverages EMA's selective penetration of damaged cell membranes and covalent DNA crosslinking to enrich viral sequences from complex clinical matrices.

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